molecular formula C26H22Br2N6OS B15034350 (2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B15034350
M. Wt: 626.4 g/mol
InChI Key: IJMSNDDLCWOOHW-YVNNLAQVSA-N
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Description

The compound “(2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile” is a complex organic molecule that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the thiazolopyridine core through cyclization reactions.
  • Introduction of the amino and bromo substituents via substitution reactions.
  • Formation of the benzylidene moiety through condensation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromo substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through in vitro and in vivo experiments.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. For example, it may be studied as a potential drug candidate for the treatment of certain diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or dyes. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. The molecular targets and pathways involved can be studied through biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridines with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement. This can influence its biological activity and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H22Br2N6OS

Molecular Weight

626.4 g/mol

IUPAC Name

(2Z)-5-amino-7-[3-bromo-4-(dimethylamino)phenyl]-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C26H22Br2N6OS/c1-32(2)20-7-5-14(9-18(20)27)10-22-25(35)34-24(31)16(12-29)23(17(13-30)26(34)36-22)15-6-8-21(33(3)4)19(28)11-15/h5-11,23H,31H2,1-4H3/b22-10-

InChI Key

IJMSNDDLCWOOHW-YVNNLAQVSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)N(C)C)Br)C#N)N)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)N(C)C)Br)C#N)N)Br

Origin of Product

United States

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